molecular formula C28H37BrN2 B11939629 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide CAS No. 853344-08-8

2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide

Cat. No.: B11939629
CAS No.: 853344-08-8
M. Wt: 481.5 g/mol
InChI Key: UUTYMBSHRGJABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide (hereafter referred to as the "target compound") is a quinoline-based derivative with a molecular formula of C₂₅H₃₁BrN₂ and a molecular weight of 439.44 g/mol . Structurally, it features a quinoline core substituted at the 2-position with a bulky 4-(tert-butyl)phenyl group and at the 4-position with a 2,2,6,6-tetramethylpiperidinyl moiety. The hydrobromide salt enhances its stability and solubility in polar solvents .

This compound is hypothesized to function as a hindered amine light stabilizer (HALS), leveraging the radical-scavenging properties of the tetramethylpiperidinyl group to inhibit polymer degradation under UV exposure . Its quinoline backbone may also contribute to UV absorption, offering dual protective mechanisms in materials science applications such as coatings and plastics .

Properties

CAS No.

853344-08-8

Molecular Formula

C28H37BrN2

Molecular Weight

481.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C28H36N2.BrH/c1-26(2,3)21-15-13-20(14-16-21)24-19-25(22-11-8-9-12-23(22)29-24)30-27(4,5)17-10-18-28(30,6)7;/h8-9,11-16,19H,10,17-18H2,1-7H3;1H

InChI Key

UUTYMBSHRGJABX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)(C)C)C.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction, where 2,2,6,6-tetramethylpiperidine reacts with the quinoline derivative.

    Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the tert-butylphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery and development.

Industry

In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Compounds for Comparison :

Compound A: 2-(4-TERT-BUTYLPHENYL)-4-(4-METHYL-1-PIPERIDINYL)QUINOLINE HYDROBROMIDE

Compound B: 2-(4-TERT-BUTYLPHENYL)-4-(2-METHYL-1-PIPERIDINYL)QUINOLINE HYDROBROMIDE

Compound C : N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide

Table 1: Comparative Analysis

Parameter Target Compound Compound A Compound B Compound C
Piperidine Substituent 2,2,6,6-Tetramethyl 4-Methyl 2-Methyl 2,2,6,6-Tetramethyl (oxy)
Molecular Weight 439.44 g/mol 439.44 g/mol 439.44 g/mol 580.67 g/mol
Solubility Low in water; soluble in DMSO Moderate in polar solvents Moderate in polar solvents High in organic solvents
Thermal Stability >200°C (decomposition) ~180°C ~190°C >220°C
Light Stabilization High (dual UV absorption + HALS) Moderate (HALS-only) Moderate (HALS-only) High (HALS + sulfonamide)
Primary Application Polymer coatings, adhesives Industrial plastics Textile coatings Specialty polymers

Critical Analysis

Steric Hindrance and Light Stabilization

The 2,2,6,6-tetramethylpiperidinyl group in the target compound provides superior steric hindrance compared to the 4-methyl (Compound A) and 2-methyl (Compound B) analogs. This structural feature enhances its radical-scavenging efficiency, a hallmark of high-performance HALS . In contrast, Compounds A and B exhibit moderate stabilization due to reduced steric protection, leading to faster deactivation under prolonged UV exposure .

Thermal and Chemical Stability

The target compound’s thermal stability (>200°C) surpasses Compounds A and B, aligning with the trend that bulky substituents improve resistance to thermal degradation . Compound C, despite its higher molecular weight, demonstrates exceptional thermal stability (>220°C) due to its sulfonamide groups, which enhance intermolecular interactions .

Dual Functional Mechanism

Unlike traditional HALS (e.g., Compounds A and B), the target compound’s quinoline core may absorb UV light (250–400 nm), complementing its radical-scavenging action . This dual mechanism is absent in Compounds A and B but partially mirrored in Compound C, which combines HALS activity with sulfonamide-based UV resistance .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis involves multi-step nucleophilic substitution and salt formation, similar to methods described for Compound C (75% yield) . In contrast, Compounds A and B are synthesized via simpler alkylation routes .
  • Safety Profile : The target compound requires stringent storage conditions (e.g., avoidance of heat and moisture), consistent with other hydrobromide salts .

Biological Activity

The compound 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide is a synthetic organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H36N2C_{28}H_{36}N_{2} with a molecular weight of approximately 420.6 g/mol. The structure features a quinoline core substituted with a tert-butyl group and a tetramethylpiperidine moiety, which may contribute to its biological properties.

Structural Representation

ComponentDescription
Molecular FormulaC28H36N2C_{28}H_{36}N_{2}
Molecular Weight420.6 g/mol
IUPAC NameThis compound
CAS Number853310-61-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its potential as a modulator of the GABA_A receptor , which plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS).

Key Findings:

  • GABA_A Modulation : Preliminary studies suggest that the compound may enhance GABA_A receptor activity, potentially leading to anxiolytic or sedative effects .
  • Antioxidant Properties : The presence of the tert-butyl group may confer antioxidant properties that could protect cells from oxidative stress .

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar quinoline derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote neuronal survival .
  • Anxiolytic Activity : In animal models, compounds with structural similarities demonstrated significant anxiolytic effects when tested in standard behavioral assays such as the elevated plus maze and open field test .
  • Anticancer Potential : Research has also explored the anticancer properties of quinoline derivatives. One study reported that certain derivatives exhibited cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameBiological ActivityReference
2-(4-(tert-Butyl)phenyl)-quinolineGABA_A modulation
1-Methyl-4-phenylpiperidineAnxiolytic effects
Quinoline derivativesAntioxidant and anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.